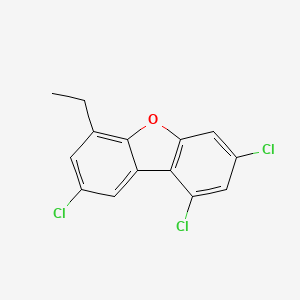![molecular formula C20H21NO2Si B12904830 4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one CAS No. 646029-41-6](/img/no-structure.png)
4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one is a complex organic compound belonging to the class of isoindoloisoquinolines
Vorbereitungsmethoden
The synthesis of 4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one typically involves multi-step reactions. One common method includes the aerobic copper-catalyzed [3+2] annulation reaction of diarylamines with indoles . This method offers a practical route for diverse and atom-economic synthesis of the desired products. The reaction conditions generally involve the use of copper catalysts under aerobic conditions, which allows for high chemo-selectivity and functional group tolerance .
Analyse Chemischer Reaktionen
4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where isoindoloisoquinolines have shown efficacy.
Industry: The compound is used in the development of advanced materials with specific electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Methoxy-12-(trimethylsilyl)isoindolo[2,1-b]isoquinolin-5(7H)-one include other isoindoloisoquinolines such as:
Isoindolo[2,1-b]isoquinoline-5(7H)-one: Lacks the methoxy and trimethylsilyl groups, resulting in different chemical properties.
7-Hydroxyisoindolo[2,1-b]isoquinolin-5(7H)-one:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
| 646029-41-6 | |
Molekularformel |
C20H21NO2Si |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
4-methoxy-12-trimethylsilyl-7H-isoindolo[2,1-b]isoquinolin-5-one |
InChI |
InChI=1S/C20H21NO2Si/c1-23-16-11-7-10-15-17(16)20(22)21-12-13-8-5-6-9-14(13)18(21)19(15)24(2,3)4/h5-11H,12H2,1-4H3 |
InChI-Schlüssel |
QOLAZWAOKUZVDP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C(=O)N3CC4=CC=CC=C4C3=C2[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


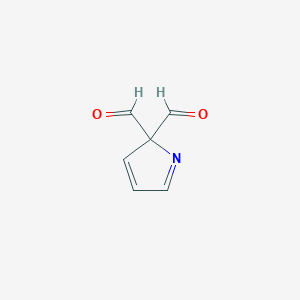



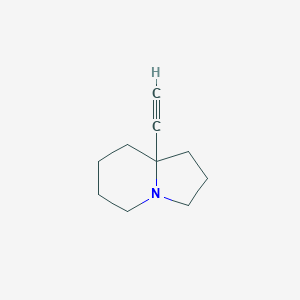
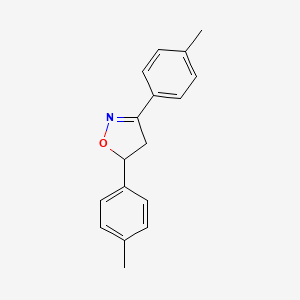

![2-(Bromochloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B12904803.png)
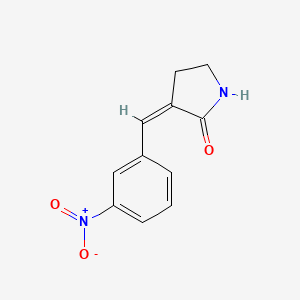
![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)

